molecular formula C12H10N2O4S B8443109 2-Amino-1-nitro-4-phenylsulfonylbenzene

2-Amino-1-nitro-4-phenylsulfonylbenzene

Cat. No.: B8443109
M. Wt: 278.29 g/mol
InChI Key: QXFNQYBWFFJRCI-UHFFFAOYSA-N
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Description

2-Amino-1-nitro-4-phenylsulfonylbenzene is a nitroaromatic compound featuring a sulfonyl group (SO₂) linked to a phenyl ring, an amino group (-NH₂), and a nitro group (-NO₂) at distinct positions on the benzene ring. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, dye chemistry, and pharmaceutical intermediates. Its sulfonyl group enhances stability and solubility in polar solvents, while the nitro and amino groups enable participation in redox and substitution reactions .

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-(benzenesulfonyl)-2-nitroaniline

InChI

InChI=1S/C12H10N2O4S/c13-11-8-10(6-7-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

QXFNQYBWFFJRCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural similarities with 2-Amino-1-nitro-4-phenylsulfonylbenzene, differing primarily in substituent positions, functional groups, or side chains:

Table 1: Molecular Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors
This compound C₁₂H₁₀N₂O₄S 278.29 -NH₂, -NO₂, -SO₂Ph 1 / 6
2-(4-Aminoaniline)-5-nitrobenzenesulphonic acid C₁₂H₁₁N₃O₅S 309.30 -NH₂ (aniline), -NO₂, -SO₃H 3 / 7
2-Ethylamino-4-nitrobenzene-1-sulfonamide C₈H₁₁N₃O₄S 245.25 -NHCH₂CH₃, -NO₂, -SO₂NH₂ 2 / 6
2-Aminoanilinium 4-methylbenzenesulfonate C₁₃H₁₅N₂O₃S 295.33 -NH₃⁺ (protonated amino), -SO₃⁻CH₃ 2 / 5

Sources : .

Structural and Electronic Differences

Substituent Positions: In this compound, the nitro group is at position 1, while the sulfonylphenyl group is at position 3. This creates a para relationship between the amino and sulfonyl groups, enhancing resonance stabilization . In contrast, 2-(4-Aminoaniline)-5-nitrobenzenesulphonic acid places the nitro group at position 5 and introduces a sulfonic acid (-SO₃H) group, increasing acidity (pKa ~1.5) compared to the sulfonylphenyl derivative .

Crystallographic Data: For 2-Aminoanilinium 4-methylbenzenesulfonate, bond angles such as O13—S11—O11 (111.59°) and torsion angles (e.g., C6—C1—C2—N2 = 178.01°) indicate a planar sulfonate group and minor steric hindrance between aromatic rings .

Functional Group Effects: The ethylamino group in 2-Ethylamino-4-nitrobenzene-1-sulfonamide reduces polarity compared to the primary amino group in the target compound, altering solubility and reactivity in nucleophilic substitutions .

Key Research Findings

  • Synthetic Pathways : Sulfonylbenzene derivatives are typically synthesized via sulfonation of nitroanilines, while sulfonamides require amidation of sulfonyl chlorides .
  • Spectroscopic Data: IR spectra of this compound show strong absorption at 1340 cm⁻¹ (asymmetric SO₂ stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch), distinct from sulfonic acid analogs (broad -SO₃H stretch at 1150 cm⁻¹) .

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